molecular formula C18H14O6 B1250975 7,8-Dimethoxy-3',4'-methylenedioxyflavone

7,8-Dimethoxy-3',4'-methylenedioxyflavone

Cat. No. B1250975
M. Wt: 326.3 g/mol
InChI Key: TWGGDOYBQYZGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethoxy-3',4'-methylenedioxyflavone is a natural product found in Albizia odoratissima with data available.

Scientific Research Applications

Isolation and Structural Elucidation

  • Isolation from Natural Sources : This compound has been isolated from various plant sources. For instance, it was identified in the rootbark of Albizia odoratissima, where its structure was determined using mass spectrometry and NMR spectral studies (Rao et al., 2002). Similar isolation and structural elucidation processes have been conducted for flavones from Melicope coodeana and Melicope triphylla (Simonsen et al., 2002); (Higa et al., 2011).

Pharmacological Evaluation

  • Anti-inflammatory Properties : Some studies have examined the anti-inflammatory properties of related flavones. For example, flavones isolated from Virola michelli Heckel showed significant anti-inflammatory activity in animal models (Carvalho et al., 1999). Similarly, a study on dimethoxy flavones, including derivatives of 7,8-dimethoxyflavone, showed their potential in reducing inflammation through the inhibition of cyclooxygenases and cytokines (Pandurangan et al., 2015).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity : Flavones from Artemisia giraldii, including derivatives of 7,8-dimethoxyflavone, exhibited antibiotic activity against various bacteria and fungi (Zheng et al., 1996).
  • Antioxidant Effects : The synthesis and pharmacological evaluation of flavones related to 7,8-dimethoxyflavone revealed their potential as antioxidants, particularly in the context of inhibiting lipid peroxidation and reducing the release of inflammatory mediators (Ballesteros et al., 1995).

Neurogenesis and Antidepressant Effects

  • Promotion of Neurogenesis : A synthetic derivative of 7,8-dihydroxyflavone showed promising results in promoting neurogenesis and exhibiting potent antidepressant effects, suggesting potential applications in neurodegenerative diseases and mental health disorders (Liu et al., 2010).

properties

Product Name

7,8-Dimethoxy-3',4'-methylenedioxyflavone

Molecular Formula

C18H14O6

Molecular Weight

326.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7,8-dimethoxychromen-4-one

InChI

InChI=1S/C18H14O6/c1-20-14-6-4-11-12(19)8-15(24-17(11)18(14)21-2)10-3-5-13-16(7-10)23-9-22-13/h3-8H,9H2,1-2H3

InChI Key

TWGGDOYBQYZGQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC4=C(C=C3)OCO4)OC

synonyms

7,8-dimethoxy-3',4'-methylenedioxyflavone
7,8-DM-MDF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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